N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide
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Overview
Description
N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylthiophene and prop-2-enamide.
Synthetic Route: The key steps include the formation of the oxoethyl intermediate through a series of reactions such as halogenation, oxidation, and coupling reactions.
Chemical Reactions Analysis
N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The chloro group in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, leveraging its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide can be compared with other thiophene derivatives:
Similar Compounds: Examples include 3-chloro-4-methylthiophene, thiophene-2-carboxamide, and 2-oxoethyl thiophene derivatives.
Uniqueness: The presence of the chloro and oxoethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other thiophene derivatives.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c1-3-8(14)12-4-7(13)10-9(11)6(2)5-15-10/h3,5H,1,4H2,2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZAABBHPJMXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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